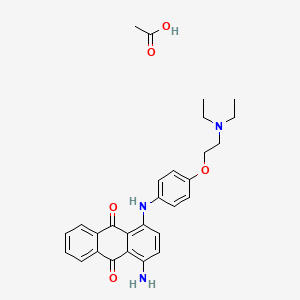
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry. The presence of the diethylamino group and the anthraquinone core makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate typically involves multiple steps. The process begins with the preparation of the anthraquinone core, followed by the introduction of the amino and diethylamino groups. Common reagents used in the synthesis include anthraquinone, diethylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Applications De Recherche Scientifique
1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and proteins, inhibiting their activity and affecting cellular functions. The pathways involved include oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-4-(phenylamino)anthraquinone
- 4-(2-(Diethylamino)ethoxy)phenylmethanone
Uniqueness
Compared to similar compounds, 1-Amino-4-((4-(2-(diethylamino)ethoxy)phenyl)amino)anthraquinone monoacetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
85283-85-8 |
|---|---|
Formule moléculaire |
C28H31N3O5 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
acetic acid;1-amino-4-[4-[2-(diethylamino)ethoxy]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H27N3O3.C2H4O2/c1-3-29(4-2)15-16-32-18-11-9-17(10-12-18)28-22-14-13-21(27)23-24(22)26(31)20-8-6-5-7-19(20)25(23)30;1-2(3)4/h5-14,28H,3-4,15-16,27H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
WJWVABVSKCSYRS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



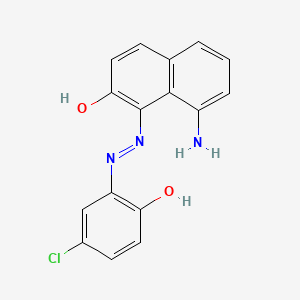
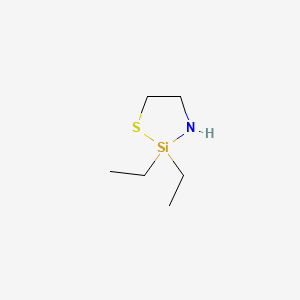

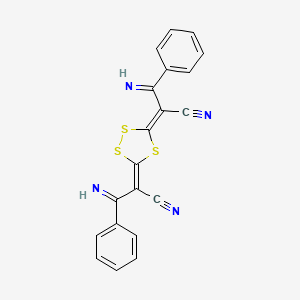
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
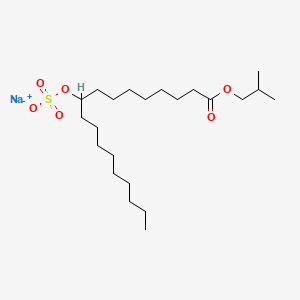
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
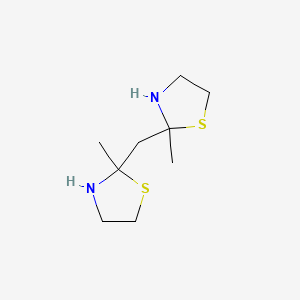
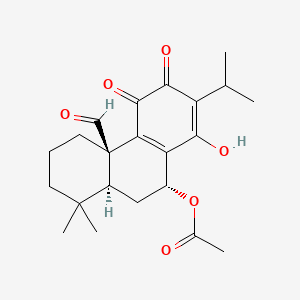
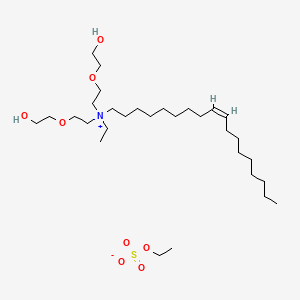
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)


